molecular formula C6HBr2F2NO2 B1409817 1,3-Dibromo-2,4-difluoro-5-nitrobenzene CAS No. 1805121-16-7

1,3-Dibromo-2,4-difluoro-5-nitrobenzene

Cat. No.: B1409817
CAS No.: 1805121-16-7
M. Wt: 316.88 g/mol
InChI Key: ORWMPRNHBSAQPM-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-difluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2F2NO2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro groups

Preparation Methods

The synthesis of 1,3-Dibromo-2,4-difluoro-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the bromination and fluorination of nitrobenzene derivatives under controlled conditions. The reaction conditions often include the use of bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the substitution reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Dibromo-2,4-difluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce corresponding aniline derivatives.

Scientific Research Applications

1,3-Dibromo-2,4-difluoro-5-nitrobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-nitrobenzene is primarily based on its ability to undergo various chemical reactions. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) influences its reactivity and interaction with other molecules. These substituents can affect the compound’s electronic structure, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1,3-Dibromo-2,4-difluoro-5-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-dibromo-2,4-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWMPRNHBSAQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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